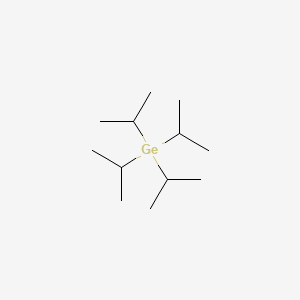
Germanium, tetraisopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Germanium, tetraisopropyl- can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with isopropanol (C₃H₈O) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
GeCl4+4C3H8O→Ge(OCH(CH3)2)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of Germanium, tetraisopropyl- involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
Germanium, tetraisopropyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form germanium dioxide (GeO₂) and isopropanol.
Oxidation: Can be oxidized to form germanium dioxide.
Substitution: Reacts with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water is the reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Other alcohols such as methanol or ethanol can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Germanium dioxide (GeO₂) and isopropanol.
Oxidation: Germanium dioxide (GeO₂).
Substitution: Different germanium alkoxides depending on the alcohol used.
科学的研究の応用
Germanium, tetraisopropyl- has several applications in scientific research:
作用機序
The mechanism of action of Germanium, tetraisopropyl- in biological systems involves its interaction with cellular components. It is believed to enhance the activity of mitochondrial enzymes, improve cell energy supply, and stimulate tissue oxygenation. These effects contribute to its potential anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Germanium dioxide (GeO₂): A common oxidation product of Germanium, tetraisopropyl-.
Germanium tetrachloride (GeCl₄): A precursor used in the synthesis of Germanium, tetraisopropyl-.
Germanium sesquioxide (Ge₂O₃): Another germanium compound with different properties and applications
Uniqueness
Germanium, tetraisopropyl- is unique due to its specific structure and reactivity. Its ability to form stable alkoxides makes it valuable in various chemical syntheses and industrial applications. Additionally, its potential biological activities set it apart from other germanium compounds .
特性
CAS番号 |
4593-82-2 |
|---|---|
分子式 |
C12H28Ge |
分子量 |
244.98 g/mol |
IUPAC名 |
tetra(propan-2-yl)germane |
InChI |
InChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChIキー |
VIOZOELPIXYDFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Ge](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
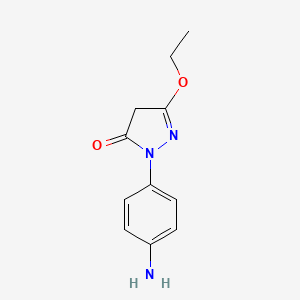
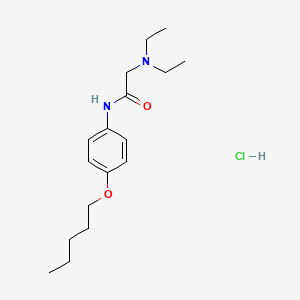
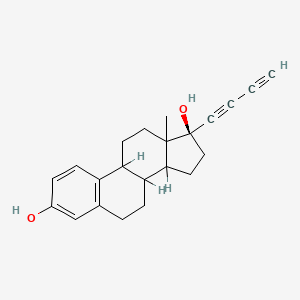
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
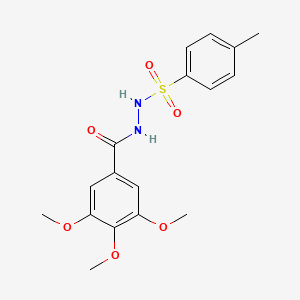
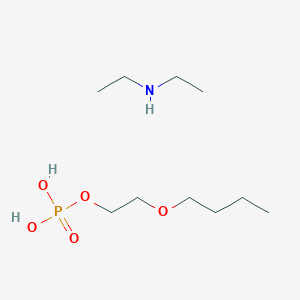
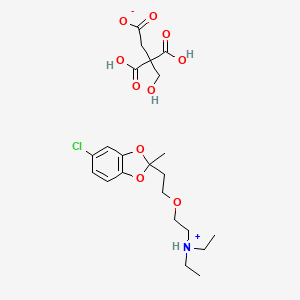
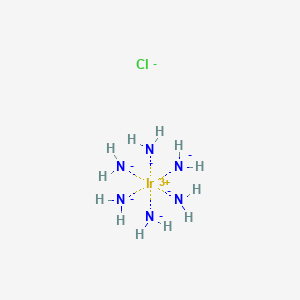

![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
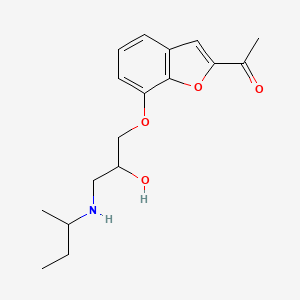
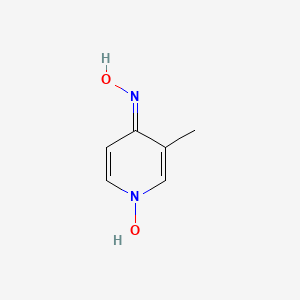
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
